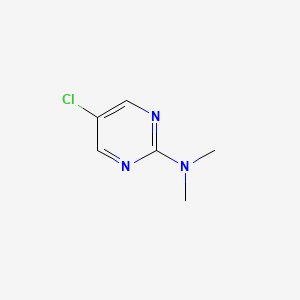![molecular formula C11H8F16O2 B3043306 1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane CAS No. 84342-23-4](/img/structure/B3043306.png)
1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane
Übersicht
Beschreibung
1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane is a highly fluorinated organic compound. This compound is distinguished by its unique structure, which features multiple fluorine atoms, imparting it with unique chemical properties such as high thermal stability and resistance to degradation. The inclusion of methoxy groups in its structure enhances its solubility and reactivity, making it an intriguing subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane typically involves multi-step processes starting from readily available fluoroalkyl precursors. A common synthetic route includes the fluorination of alkyl halides followed by etherification reactions. The reaction conditions often require the presence of strong bases such as potassium tert-butoxide and involve careful control of temperature and pressure to optimize yield and purity.
Industrial Production Methods
Industrial production may utilize continuous flow reactors to scale up the synthesis efficiently. These reactors allow precise control over reaction parameters, reducing the risk of side reactions and improving overall product yield. Catalysts may also be employed to accelerate the reaction rates and further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane is involved in various chemical reactions including:
Oxidation: : This compound can undergo oxidation reactions to form peroxides and other oxidized derivatives.
Reduction: : It is less commonly reduced due to the stability imparted by the fluorine atoms.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the methoxy functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, oxygen, or ozone under controlled conditions.
Reducing Agents: : Lithium aluminum hydride (LiAlH4) in strictly anhydrous conditions.
Substituents: : Alkyl halides and alcohols in the presence of strong bases or acids.
Major Products
Depending on the specific reaction conditions and reagents, major products can include fluorinated ethers, alcohols, and peroxides. The structure of the final product heavily depends on the reaction path taken and the functional groups involved.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane finds applications across various fields:
Chemistry: : Used as a solvent and reagent in organofluorine chemistry due to its unique solvating properties.
Biology: : Employed in biological studies for the development of fluorinated drugs and imaging agents.
Medicine: : Its derivatives can serve as pharmaceuticals, particularly in areas requiring high metabolic stability and low reactivity.
Industry: : Utilized in the manufacturing of specialty polymers and high-performance materials due to its thermal and chemical stability.
Wirkmechanismus
The primary mechanism of action for 1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane is largely dependent on its fluorine atoms. These fluorine atoms can engage in strong van der Waals interactions and hydrogen bonding, modulating the compound’s behavior in various environments. The molecular targets often include enzymes and cell membranes, where the compound can alter the physicochemical properties, thereby influencing biological processes and chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), 1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane stands out due to its unique ether structure and multiple fluorination points. This distinct arrangement provides superior chemical stability and reduces the potential for environmental persistence and bioaccumulation commonly associated with PFOA and PFOS.
Similar Compounds
Perfluoroalkanes: : Such as perfluorohexane and perfluorooctane.
Perfluoroalkyl ethers: : For instance, perfluoro(2-methyl-3-pentanone).
Fluoropolyethers: : Like poly(hexafluoropropylene oxide).
This deep dive should cover all the critical aspects you're looking for. Anything else you need a hand with?
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5-(2,2,3,3,4,4,5,5-octafluoropentoxymethoxy)pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F16O2/c12-4(13)8(20,21)10(24,25)6(16,17)1-28-3-29-2-7(18,19)11(26,27)9(22,23)5(14)15/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQVEYLQVQPLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OCOCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045164 | |
| Record name | Bis(perfluoropentyloxy)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84342-23-4 | |
| Record name | Bis(perfluoropentyloxy)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


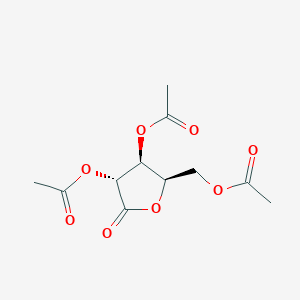
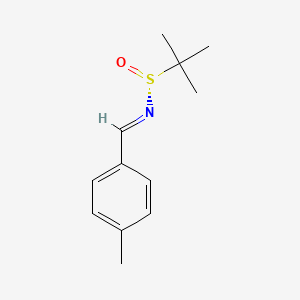
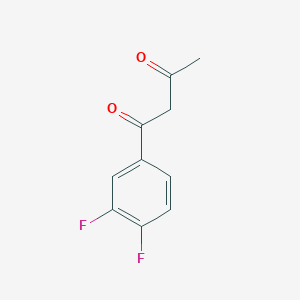
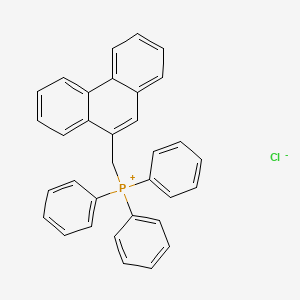
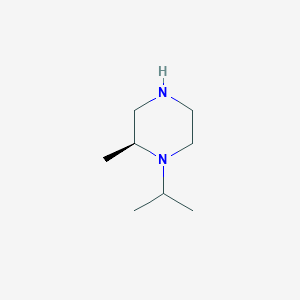
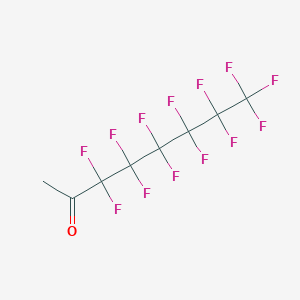
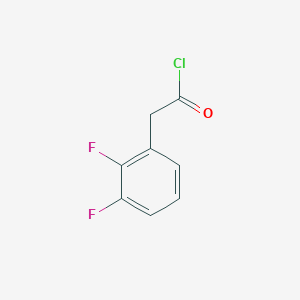
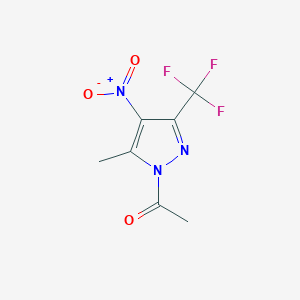
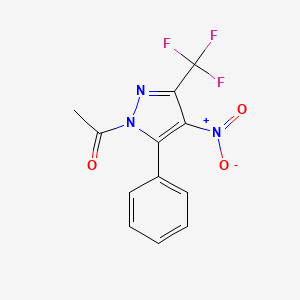
![1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3043236.png)
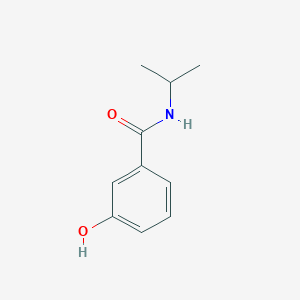
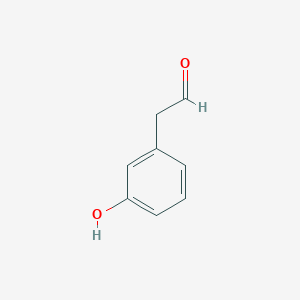
![4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3043242.png)
